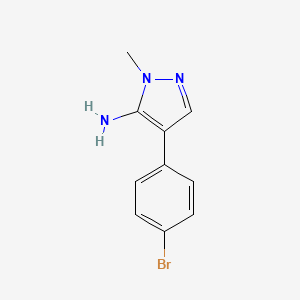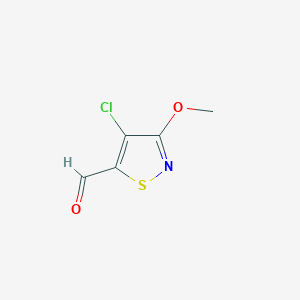
6-chloro-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-chloro-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule that contains several functional groups and rings . It has a quinazolinone core, which is a type of heterocyclic compound. This core is substituted with a furan ring, a sulfur atom, and a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core, a furan ring, and substituents including a chlorine atom and a sulfur atom . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Quinazolinones and furans are both reactive moieties that can undergo a variety of chemical reactions . For example, the quinazolinone could react with nucleophiles at the carbonyl site, while the furan could undergo electrophilic aromatic substitution .Applications De Recherche Scientifique
Pharmacological Potential
6-Chloro-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one and its derivatives have been extensively studied for their pharmacological potential. One of the significant applications includes its role in the development of anticonvulsant agents. A study highlights the design, synthesis, and evaluation of novel quinazolin-4(3H)-one derivatives, showing promising results in the 6 Hz psychomotor seizure test, suggesting its potential utility in managing seizures (Kumar et al., 2011).
Antihistaminic Activity
The compound and its variations have been investigated for their H1-antihistaminic activity. Several studies have synthesized novel triazolo and quinazolinone derivatives, exhibiting significant protection against histamine-induced bronchospasm in animal models. These compounds have shown comparable or superior efficacy to standard antihistaminic agents with minimal sedation, indicating their potential as a new class of antihistamines (Alagarsamy et al., 2007; Alagarsamy & Parthiban, 2012; Alagarsamy et al., 2009).
Anti-inflammatory and Antimicrobial Activities
Quinazolin-4-one derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some compounds have exhibited significant antibacterial, antifungal, and anti-inflammatory activities, comparable to standard drugs. These findings suggest the therapeutic potential of these compounds in treating inflammatory conditions and microbial infections (Murti et al., 2011; Santagati et al., 1999).
Antidiabetic Potential
The compound has also been investigated for its hypoglycemic effects. A study focused on synthesizing quinazoline-sulfonylurea conjugates and evaluating their hypoglycemic effects in diabetic animal models. These conjugates exhibited a significant reduction in blood glucose levels and improved insulin action, suggesting their potential in managing diabetes (Abou-Seri et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-8-3-4-11-10(6-8)12(17)16(13(19)15-11)7-9-2-1-5-18-9/h1-6H,7H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEONRISYDAGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

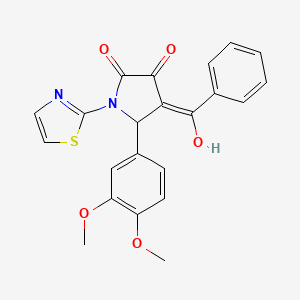
![2-((3-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2467313.png)
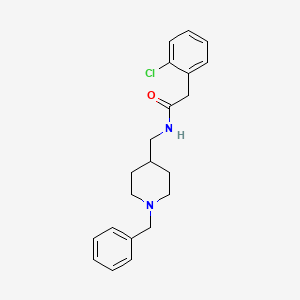
![8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride](/img/structure/B2467317.png)
![(2Z)-6-bromo-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2467318.png)
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2467319.png)
![7-(4-Phenylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2467320.png)

![6-Tert-butyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2467324.png)
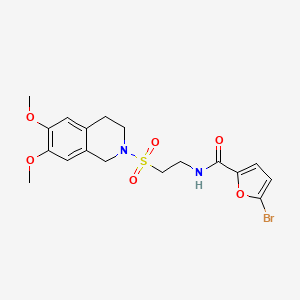
![N''-(2-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonyl-2-piperidinyl]ethyl]oxamide](/img/structure/B2467327.png)
